molecular formula C₁₇H₁₉N₅O₅ B1147449 O6-Benzyl Guanosine CAS No. 4552-61-8

O6-Benzyl Guanosine

Cat. No.: B1147449
CAS No.: 4552-61-8
M. Wt: 373.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O6-Benzyl Guanosine is a protected Guanosine derivative . It is an antineoplastic agent that exerts its effect by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, leading to interruption of DNA repair .


Synthesis Analysis

The synthesis of this compound involves various processes. A convenient procedure for the synthesis of this compound derivatives has been described using phase transfer catalysis . Another method involves the etherification at the O6-position of silyl-protected inosine, guanosine, and 2′-deoxyguanosine .


Molecular Structure Analysis

The molecular formula of this compound is C17H19N5O5, and its molecular weight is 373.36 . The structure of this compound is complex and involves various functional groups.


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it plays a role in RNA-catalysed guanosine methylation . It also interacts with intracellular signaling pathways related to its effects .

Scientific Research Applications

  • Pharmacokinetics and Antitumor Action Enhancement

    O6-Benzyl Guanosine, as an inhibitor of O6-Alkyl Guanine transferase (O6AGT), was labeled for pharmacokinetic studies in mice with human tumors. This research aimed at enhancing the understanding of its behavior in biological systems (Madelmont et al., 1992).

  • Enhancing Cytotoxic Effects of Chloroethylnitrosourea

    A series of O6-(alkyl/aralkyl)guanosines, including this compound derivatives, were synthesized to investigate their potential in enhancing the cytotoxic effect of chloroethylnitrosourea on melanoma cells. These studies contribute to the understanding of the structural requirements for such compounds to be effective (Mounetou et al., 1997).

  • Depletion of Human DNA Repair Protein

    Research on substituted purine derivatives, including this compound, demonstrated their potency in depleting the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This is significant for understanding the role of these compounds in DNA repair and potential therapeutic applications (Moschel et al., 1992).

  • Chemistry and Synthesis

    Studies on the synthesis and properties of O6-Substituted Guanosine Derivatives, including this compound, provide insights into the chemical reactions and stability of these compounds under various conditions (Daskalov et al., 1981).

  • Nucleobase Protection in RNA Synthesis

    Research on this compound derivatives in the context of RNA solid-phase synthesis explored innovative protection concepts for guanosine phosphoramidites. This is crucial for the efficient synthesis of RNA for various biological applications (Jud & Micura, 2017).

  • Neuroprotective Effects

    Guanosine, including its derivatives, has been studied for its neuroprotective effects, particularly in astroglial cells, against oxidative damage. This highlights its potential therapeutic applications in neuroprotection (Quincozes-Santos et al., 2014).

  • DNA Repair Protein Activation

    Studies on the activation of human O6-alkylguanine-DNA alkyltransferase by DNA, using this compound as a substrate, provide insights into the interactions between DNA repair proteins and specific substrates (Goodtzova et al., 1994).

  • Pharmacokinetics in Nonhuman Primates

    Research on the pharmacokinetics of this compound in nonhuman primates, particularly in relation to DNA methyltransferase inhibition, is crucial for understanding its potential applications in chemosensitizing agents for cancer treatment (Berg et al., 1995).

Mechanism of Action

Target of Action

O6-Benzyl Guanosine (O6-BG) is a synthetic derivative of guanine and an antineoplastic agent . Its primary target is the enzyme O6-alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in the DNA repair mechanism, specifically in the repair of alkylated DNA .

Mode of Action

O6-BG acts as a suicide inhibitor of AGT . It reacts with AGT by covalent transfer of the benzyl group to the active site-cysteine, causing an irreversible inactivation of the enzyme . This action leads to the interruption of DNA repair .

Biochemical Pathways

The inactivation of AGT by O6-BG disrupts the DNA repair mechanism, leading to an accumulation of DNA damage. This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

O6-BG is converted to an equally active, yet longer-lived metabolite, O6-benzyl-8-oxoguanine (8-oxo-BG) , by CYP1A2, CYP3A4, and aldehyde oxidase . The pharmacokinetic model predicts that 50% of the parent drug is converted to its 8-oxo-metabolite . The oral bioavailability of BG is high, warranting consideration of an oral formulation for clinical development .

Result of Action

The action of O6-BG leads to the inhibition of tumor cell growth and increases tumor cell sensitivity to alkylating agents . It has been observed that O6-BG inhibits pancreatic cancer cell proliferation and induces tumor cell apoptosis in vivo .

Action Environment

The action, efficacy, and stability of O6-BG can be influenced by various environmental factors. For instance, the presence of other drugs can affect the disposition of O6-BG. As an example, coadministration of ketoconazole, a potent intestinal and hepatic CYP3A4 inhibitor, with O6-BG resulted in delayed oral absorption and inhibition of conversion of BG to 8-oxo-BG .

Future Directions

O6-Benzyl Guanosine has potential applications in cancer research. It enhances the activity of alkylating agents in malignant glioma xenografts growing in athymic nude mice . Ongoing clinical trials are investigating the combination of this compound and 1,3-bis (2-chloroethyl)-1-nitrosourea . Efforts are being made to overcome potential enhanced hematopoietic toxicity and mutagenicity, including the use of gene therapy to express an alkyltransferase gene in the relevant marrow stem cells .

Biochemical Analysis

Biochemical Properties

O6-Benzyl Guanosine plays a crucial role in biochemical reactions by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme is responsible for repairing alkylated DNA by transferring the alkyl group from the O6 position of guanine to a cysteine residue in its active site. This compound interacts with AGT by transferring its benzyl group to the cysteine residue, thereby irreversibly inactivating the enzyme and preventing DNA repair . This interaction is significant because it enhances the cytotoxic effects of alkylating agents used in chemotherapy, such as temozolomide and carmustine .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, it enhances the sensitivity to alkylating agents by inhibiting the DNA repair enzyme AGT, leading to increased DNA damage and cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in tumor cells by modulating the expression of p53 and other downstream target proteins . Additionally, it affects cellular metabolism by altering the transcriptional activity of genes involved in DNA repair and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the DNA repair enzyme AGT. Upon binding to AGT, this compound transfers its benzyl group to the cysteine residue in the enzyme’s active site, leading to irreversible inactivation of AGT . This inhibition prevents the repair of alkylated DNA, resulting in the accumulation of DNA damage and subsequent cell death. Furthermore, this compound has been shown to enhance the cytotoxic effects of alkylating agents by trapping topoisomerase I at sites of DNA damage, thereby interfering with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in tumor cells, with effects persisting for several days after treatment . Additionally, the compound’s degradation products have been found to retain some biological activity, further contributing to its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits AGT and enhances the cytotoxicity of alkylating agents without causing significant toxicity . At higher doses, this compound can induce adverse effects such as bone marrow suppression, gastrointestinal toxicity, and neurotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage regimen to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its interaction with the DNA repair enzyme AGT. The compound is metabolized in the liver by enzymes such as aldehyde oxidase, which converts it to O6-benzyl-8-oxoguanine, a metabolite that retains the ability to inhibit AGT . This metabolic conversion is significant because it prolongs the biological activity of this compound and enhances its therapeutic efficacy . Additionally, the compound’s metabolites can influence metabolic flux and alter the levels of various metabolites involved in DNA repair and cell cycle regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, making it effective in treating brain tumors . Within cells, this compound is taken up by nucleoside transporters and distributed to the nucleus, where it exerts its effects on DNA repair . The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake, and binding to plasma proteins . These factors determine the compound’s localization and accumulation in different tissues, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with the DNA repair enzyme AGT . The compound’s activity is influenced by its localization, as it needs to be in close proximity to DNA to exert its effects . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and interactions with other biomolecules . These targeting signals ensure that the compound reaches its intended site of action and enhances its therapeutic efficacy.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYXQHQQWVZSOQ-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4552-61-8
Record name 6-O-(Phenylmethyl)guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4552-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Customer
Q & A

Q1: What is the mechanism of action of O6-Benzyl Guanosine and its target in the body?

A1: this compound acts as an inhibitor of O6-Alkyl Guanine DNA Alkyltransferase (O6-AGT) []. While the abstract doesn't delve into the specific interaction mechanism, it implies that this compound likely binds to the active site of O6-AGT, preventing it from repairing alkylation damage in DNA. This inhibition is particularly relevant in cancer treatment as O6-AGT can reduce the effectiveness of certain chemotherapy drugs that work by alkylating DNA.

Q2: What are the known applications of radiolabeled this compound?

A2: The abstract highlights the use of ¹⁴C and ¹³C labeled this compound in pharmacokinetic studies []. By incorporating these radioisotopes into the molecule, researchers can track its absorption, distribution, metabolism, and excretion within living organisms, such as nude mice grafted with human tumors. This information is crucial for understanding the compound's behavior in vivo and optimizing its potential therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.